
(2S)-2,3-bis(undec-10-enoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,3-bis(undec-10-enoxy)propan-1-ol: is a chiral organic compound with potential applications in various fields such as chemistry, biology, and industry. The compound features two undec-10-enoxy groups attached to a propan-1-ol backbone, making it an interesting subject for research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-bis(undec-10-enoxy)propan-1-ol typically involves the reaction of (2S)-glycidol with undec-10-enol under basic conditions. The reaction proceeds through the opening of the epoxide ring in glycidol by the nucleophilic attack of undec-10-enol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,3-bis(undec-10-enoxy)propan-1-ol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the undec-10-enoxy groups can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2S)-2,3-bis(undec-10-enoxy)propan-1-ol:
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Possible applications in drug development as a precursor or intermediate.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2,3-bis(undec-10-enoxy)propan-1-ol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
(2S)-2,3-bis(undec-10-enoxy)propan-1-ol: can be compared with other similar compounds such as:
(2S)-2,3-bis(decyloxy)propan-1-ol: Similar structure but with decyloxy groups instead of undec-10-enoxy groups.
(2S)-2,3-bis(dodecyloxy)propan-1-ol: Similar structure but with dodecyloxy groups.
The uniqueness of This compound lies in its specific chain length and the presence of double bonds in the undec-10-enoxy groups, which can influence its reactivity and applications.
Properties
CAS No. |
188950-56-3 |
|---|---|
Molecular Formula |
C25H48O3 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(2S)-2,3-bis(undec-10-enoxy)propan-1-ol |
InChI |
InChI=1S/C25H48O3/c1-3-5-7-9-11-13-15-17-19-21-27-24-25(23-26)28-22-20-18-16-14-12-10-8-6-4-2/h3-4,25-26H,1-2,5-24H2/t25-/m0/s1 |
InChI Key |
XFFIHMBPNKVLFZ-VWLOTQADSA-N |
Isomeric SMILES |
C=CCCCCCCCCCOC[C@H](CO)OCCCCCCCCCC=C |
Canonical SMILES |
C=CCCCCCCCCCOCC(CO)OCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


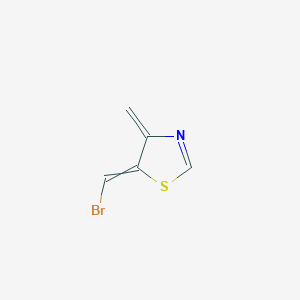
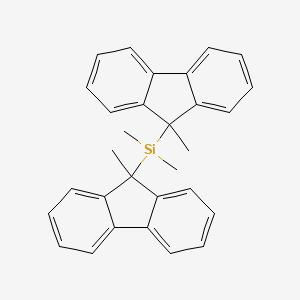
silane](/img/structure/B14260937.png)
![2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B14260942.png)

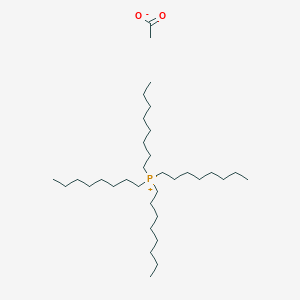
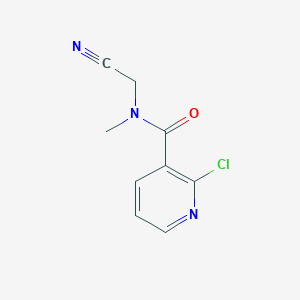
![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)

![[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane](/img/structure/B14260976.png)
![Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]-](/img/structure/B14260996.png)
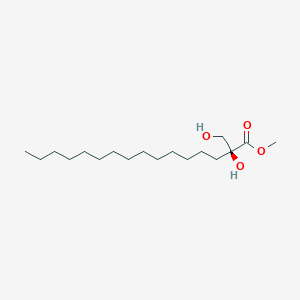

![1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B14261013.png)
